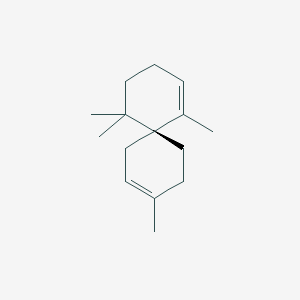
alpha-Chamigrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-chamigrene is a sesquiterpene hydrocarbon that is found in various plants, including ginger, turmeric, and black pepper. It is a colorless liquid with a characteristic odor and is widely used in the fragrance and flavor industries. In recent years, alpha-chamigrene has gained attention for its potential applications in scientific research, particularly in the fields of medicine and biochemistry.
Aplicaciones Científicas De Investigación
Antifouling Properties in Marine Algae
- α-Chamigrene has been identified in the marine red alga, Laurencia rigida, which exhibits antifouling properties. This study isolated several sesquiterpenes, including α-chamigrene derivatives, and assessed their antimicrobial and antialgal activities (König & Wright, 1997).
Medicinal Plant Research
- In chamomile (Matricaria recutita L.), research focused on genetic diversity and the content of medicinal compounds, including α-bisabolol, a closely related compound to α-chamigrene. This study highlights the importance of genetic studies in enhancing our understanding of medicinal plants (Otto et al., 2017).
Chemical Synthesis
- The total synthesis of α-Chamigrene has been achieved, providing a method for producing this compound in a laboratory setting. This is significant for research and potential commercial applications (Jin, Gui & Akira, 1999).
Marine Biology and Toxicology
- A study on a new species of the marine red algal genus Laurencia found a novel rearranged sesquiterpenoid and a biogenetically-related chamigrene derivative, which were toxic to the damselfish Pomacentrus coeruleus. This research contributes to our understanding of marine natural products and their ecological roles (Bittner, Silva, Paul & Fenical, 1985).
Conformational Studies
- Research on the conformational aspects of marine polyhalogenated α-Chamigrenes using temperature-dependent NMR spectra provides insights into the structural properties of these compounds. Such studies are important for understanding the chemical behavior of natural products (Guella, Chiasera & Pietra, 1992).
Bioactive Properties in Fruits
- In the fruits of Schisandra chinensis, β-Chamigrenal (a derivative of chamigrene) showed potential anti-inflammatory activity by suppressing nitric oxide and prostaglandin E2 production in macrophages. This indicates the potential therapeutic applications of chamigrene derivatives (Shin et al., 2014).
Halogenated Chamigrene Derivatives Study
- The study of halogenated chamigrene derivatives from marine algae, such as Laurencia glandulifera Kützing, contributed to the determination of the absolute configurations of these compounds, which is crucial for understanding their biological activities (Suzuki, Furusaki & Kurosawa, 1979).
Synthetic Approaches
- The development of synthetic methods for α-Chamigrene provides a way to study and utilize this compound in various scientific fields (Fráter, 1977).
Enantioselective Synthesis of Brominated Chamigrene Sesquiterpenes
- This research offers a unified approach for the enantioselective synthesis of brominated chamigrene sesquiterpenes, which are important for exploring their biological activities (Burckle, Vasilev & Burns, 2016).
Propiedades
Número CAS |
19912-83-5 |
|---|---|
Nombre del producto |
alpha-Chamigrene |
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(6R)-1,5,5,9-tetramethylspiro[5.5]undeca-1,9-diene |
InChI |
InChI=1S/C15H24/c1-12-7-10-15(11-8-12)13(2)6-5-9-14(15,3)4/h6-7H,5,8-11H2,1-4H3/t15-/m1/s1 |
Clave InChI |
SIBCECUUMHIAAM-OAHLLOKOSA-N |
SMILES isomérico |
CC1=CC[C@@]2(CC1)C(=CCCC2(C)C)C |
SMILES |
CC1=CCC2(CC1)C(=CCCC2(C)C)C |
SMILES canónico |
CC1=CCC2(CC1)C(=CCCC2(C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




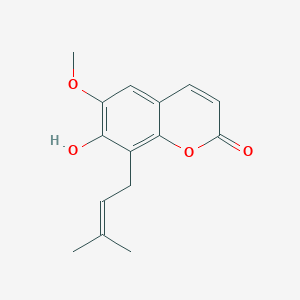
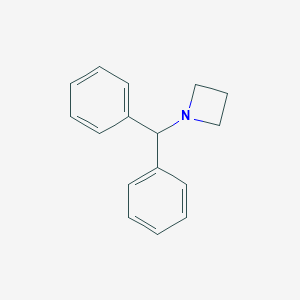
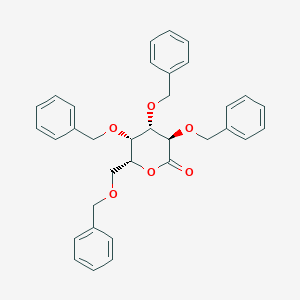
![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)

![2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate](/img/structure/B26947.png)

![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)
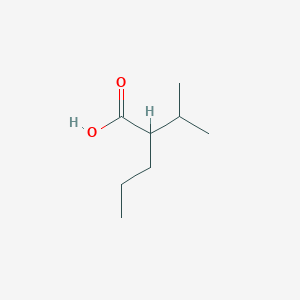


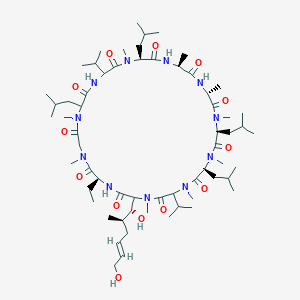
![Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B26973.png)